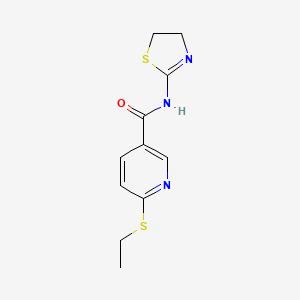![molecular formula C21H34N2O3 B7561990 N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a chemical compound with potential therapeutic applications in various fields of medicine. This compound is commonly referred to as MOR-NH2 and belongs to the class of compounds known as morpholine derivatives.
科学的研究の応用
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several potential scientific research applications. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. This makes it a potential candidate for the development of new pain medications and treatments for drug addiction.
Another potential application of this compound is in the field of cancer research. Studies have shown that N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has anti-tumor properties and can inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments.
作用機序
The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is not fully understood. However, studies have shown that it has a high affinity for the mu-opioid receptor and can act as a partial agonist. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as morphine.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide are also not fully understood. However, studies have shown that it can produce analgesic effects and can reduce the symptoms of drug withdrawal. It has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the advantages of using N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research and development of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide. One direction is the development of new pain medications and treatments for drug addiction. Another direction is the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a complex process that involves several steps. The first step involves the preparation of 1-morpholin-4-ylcyclohexylmethanol by reacting cyclohexanone with morpholine in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to form the corresponding acetyl derivative. The acetyl derivative is then reacted with 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide.
特性
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c24-19-16-5-4-6-17(19)14-18(13-16)20(25)22-15-21(7-2-1-3-8-21)23-9-11-26-12-10-23/h16-18H,1-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONJITHKKZNITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2CC3CCCC(C2)C3=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide](/img/structure/B7561917.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)
![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)